molecular formula C17H16FN5O4 B168600 Bz-2'-F-dA CAS No. 136834-20-3

Bz-2'-F-dA

Cat. No.: B168600
CAS No.: 136834-20-3
M. Wt: 373.3 g/mol
InChI Key: HLJZTLWDAQVZBU-YAMOITTJSA-N
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Description

N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is an organic compound primarily used in biomedical research, particularly in the study of nucleic acid modifications. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but with slight modifications that can alter its biological activity. The presence of a benzoyl group at the N6 position and a fluorine atom at the 2’ position of the deoxyribose sugar distinguishes it from other nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine typically involves a multi-step chemical process:

Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Bz-2'-F-dA is characterized by the presence of a benzoyl group at the N6 position and a fluorine atom at the 2' position of the deoxyribose sugar. This structural configuration enhances its stability and biological activity compared to natural nucleosides. The molecular formula is C17H16FN5O4, with a predicted density of 167±0.1 g/cm³ .

Chemistry

  • Building Block for Oligonucleotides : this compound serves as a crucial building block in the synthesis of modified oligonucleotides. These oligonucleotides are utilized to study nucleic acid interactions, enhancing our understanding of genetic regulation .

Biology

  • Nucleic Acid Modifications : This compound is employed in the investigation of DNA and RNA modifications. Research indicates that modified nucleosides like this compound play vital roles in gene expression regulation and cellular processes .
  • Gene Expression Modulation : Studies have shown that this compound can modulate the expression of specific genes, such as survivin, which is implicated in cancer biology .

Medicine

  • Therapeutic Potential : this compound is being investigated for its potential antiviral and anticancer properties. Its ability to incorporate into oligonucleotides improves their metabolic stability, which is critical for therapeutic applications .
  • Diagnostic Tools : The compound is also utilized in developing diagnostic tools, particularly in assays that require stable nucleic acid interactions .

Industry

  • Biochemical Assays : In industrial settings, this compound is used as a reagent in various biochemical assays, facilitating research and development in pharmaceuticals and biotechnology .

Case Study 1: Gene Regulation

In a study focused on gene regulation, researchers incorporated this compound into oligonucleotides targeting survivin expression in cancer cells. The results demonstrated a significant reduction in survivin levels, suggesting that this compound can effectively modulate gene expression pathways involved in tumor survival .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of this compound against various viral pathogens. The findings indicated that oligonucleotides containing this compound exhibited enhanced resistance to degradation by nucleases, leading to improved antiviral efficacy compared to standard nucleosides .

Comparison with Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.

    N6-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom at the 2’ position.

Uniqueness: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is unique due to the combined presence of both the benzoyl group and the fluorine atom, which imparts distinct chemical and biological properties. This dual modification allows for specific interactions with nucleic acids and enzymes, making it a valuable tool in research .

Biological Activity

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine (Bz-2'-F-dA) is a modified nucleoside that has garnered attention in biochemical and medical research due to its unique properties and potential applications. This compound is primarily utilized in studies involving nucleic acid modifications, gene expression modulation, and therapeutic applications.

This compound functions through several mechanisms:

  • Gene Modulation : It has been shown to modulate the expression of specific genes, notably survivin, which is involved in inhibiting apoptosis and promoting cell proliferation.
  • Nucleic Acid Synthesis : The compound plays a crucial role in the synthesis of oligonucleotides, allowing for the incorporation of 2-fluoro modified nucleotides that enhance metabolic stability.
  • Stabilization of DNA Structures : Research indicates that this compound can influence the formation of left-handed Z-DNA structures, which are implicated in various biological processes including gene regulation and genetic instability associated with DNA damage .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a predicted density of 167±01 g/cm³, which may influence its solubility and bioavailability in biological systems.

Applications in Research

This compound has multiple applications across different fields:

  • Chemistry : It serves as a building block for synthesizing modified oligonucleotides, facilitating studies on nucleic acid interactions.
  • Biology : The compound is employed to investigate DNA and RNA modifications, providing insights into the roles of modified nucleosides in genetic regulation.
  • Medicine : this compound is being explored for its potential therapeutic properties, particularly in antiviral and anticancer research .
  • Industry : It is utilized in developing diagnostic tools and reagents for biochemical assays.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Gene Silencing Potency : A study evaluated the gene silencing capabilities of siRNAs containing 2′-fluorinated modifications similar to this compound. The results indicated enhanced stability and reduced immune stimulation compared to unmodified siRNAs, suggesting potential for therapeutic applications in RNA interference .
  • Z-DNA Formation : Research demonstrated that nucleic acids modified with 2′F substitutions, including those similar to this compound, could induce Z-form DNA under physiological conditions. This has implications for understanding gene expression regulation and the development of new therapeutic strategies targeting Z-DNA binding proteins .

Data Tables

Study Focus Findings
Gene ModulationModulates survivin expression; influences apoptosis pathways.
Nucleic Acid SynthesisEnhances metabolic stability of oligonucleotides incorporating 2-fluoro nucleotides.
Z-DNA InductionInduces formation of left-handed helices; stabilizes Z-form under low ionic strength conditions .
Gene Silencing ActivityImproved activity and reduced off-target effects in modified siRNAs containing 2′-F residues .

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJZTLWDAQVZBU-YAMOITTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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